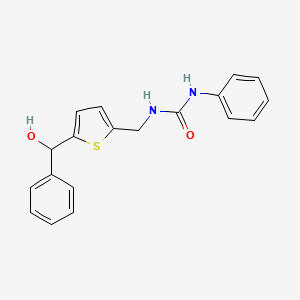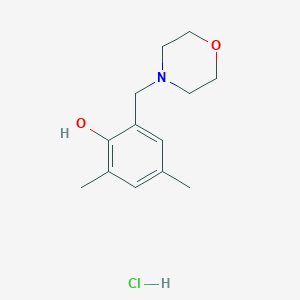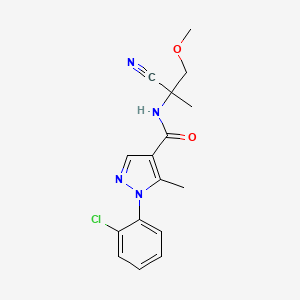
(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as CTMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent psychostimulant that has gained attention in scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Reactivity
One study focused on the synthesis of related compounds by exploring the reactivity of benzo[b]thiophene derivatives towards sulfur- and oxygen-containing nucleophiles. This research provides insights into methods for functionalizing acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis of "(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" and related compounds (Pouzet et al., 1998).
Structural and Molecular Studies
A study detailed the crystal structure of a compound with a closely related structure, providing insights into the molecular geometry and interactions that could be relevant for understanding the physical properties of "this compound" (Revathi et al., 2015).
Biological Evaluation and Docking Studies
Research on novel compounds with structures similar to "this compound" has been carried out to explore their antibacterial activity. This involves synthesizing and characterizing these compounds and evaluating their potential as antibacterial agents through molecular docking studies, indicating a possible research direction for assessing the biological activities of "this compound" (Shahana & Yardily, 2020).
Antitubercular Activities
Another application involves the synthesis and optimization of compounds for antitubercular activities. Research in this area focuses on creating and testing compounds that could inhibit the growth of Mycobacterium tuberculosis, highlighting a potential application for "this compound" in developing new antitubercular drugs (Bisht et al., 2010).
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a thiophene ring, which is found in many drugs and is known to interact with various biological targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing piperidine and thiophene rings have been found to interact with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell growth .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Safety and Hazards
特性
IUPAC Name |
(2-chlorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFJPBZCMGHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
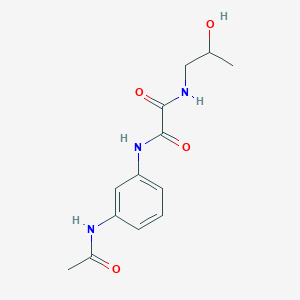
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

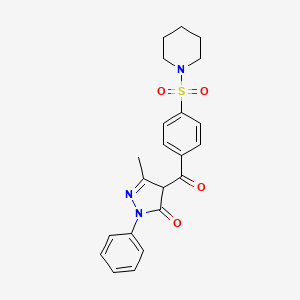
![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2957016.png)
![7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957017.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)

